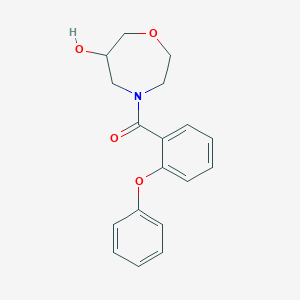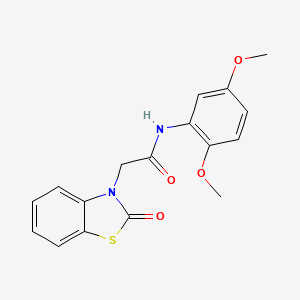
1-(3-biphenylylcarbonyl)-3-(1-ethyl-1H-imidazol-2-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-biphenylylcarbonyl)-3-(1-ethyl-1H-imidazol-2-yl)piperidine, also known as BPIP, is a compound that has gained attention in the scientific community due to its potential as a therapeutic agent. BPIP belongs to the class of piperidine derivatives, which have been found to exhibit a range of biological activities.
Applications De Recherche Scientifique
Cytochrome P450 Isoforms Selectivity
Chemical inhibitors play a crucial role in deciphering the involvement of specific Cytochrome P450 (CYP) isoforms in drug metabolism, which is vital for predicting drug-drug interactions. The review by Khojasteh et al. (2011) emphasizes the importance of selecting potent and selective chemical inhibitors for various CYP isoforms to assess the metabolism-based drug interactions accurately. Although the compound 1-(3-biphenylylcarbonyl)-3-(1-ethyl-1H-imidazol-2-yl)piperidine is not directly mentioned, the methodology and principles discussed are relevant for evaluating its interaction with CYP isoforms, highlighting the broader implications of chemical inhibitors in pharmacokinetics and pharmacodynamics studies Khojasteh et al., 2011.
Chemokine CCR3 Receptor Antagonists
Chemokine receptor CCR3 has been identified as a potential target for treating allergic diseases such as asthma and allergic rhinitis. Small molecule antagonists, including derivatives of (bi)piperidine and imidazole, have been explored for their ability to inhibit CCR3 and alleviate allergic inflammation. Willems and IJzerman (2009) discuss the structure-activity relationships (SAR) of these small molecule antagonists, providing insights into the chemical framework necessary for high affinity and potency. This research underscores the therapeutic potential of targeting chemokine receptors with carefully designed small molecules, offering a valuable approach for developing treatments for allergic diseases Willems & IJzerman, 2009.
C-N Bond Forming Cross-Coupling Reactions
C-N bond-forming cross-coupling reactions are pivotal in synthesizing a wide array of organic compounds, including pharmaceuticals and agrochemicals. Kantam et al. (2013) review the use of copper-mediated systems in these reactions, highlighting the role of various amines, including imidazoles and piperidines, as coupling partners. The review emphasizes the significance of recyclable copper catalyst systems, showcasing advancements in sustainable and efficient synthetic methodologies. This research contributes to the understanding of the mechanisms and optimizations necessary for effective C-N bond formation, which is crucial for the synthesis of compounds including this compound Kantam et al., 2013.
Propriétés
IUPAC Name |
[3-(1-ethylimidazol-2-yl)piperidin-1-yl]-(3-phenylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O/c1-2-25-15-13-24-22(25)21-12-7-14-26(17-21)23(27)20-11-6-10-19(16-20)18-8-4-3-5-9-18/h3-6,8-11,13,15-16,21H,2,7,12,14,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWCNEWKHFIZEQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1C2CCCN(C2)C(=O)C3=CC=CC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5542790.png)
![4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5542794.png)

![{(3R*,4R*)-4-[(dimethylamino)methyl]-1-[4-(2-furyl)benzoyl]pyrrolidin-3-yl}methanol](/img/structure/B5542810.png)
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-4-morpholinesulfonamide](/img/structure/B5542828.png)
![N,N,2-trimethyl-6-[4-(4-phenylbutanoyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5542830.png)
![N-methyl-6-[3-(1-methyl-1H-pyrazol-5-yl)propanoyl]-4-(pyrrolidin-1-ylcarbonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B5542831.png)
![3-fluoro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5542849.png)
![N-{[(2-cyanophenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5542850.png)

![(1S*,5R*)-3-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5542862.png)
